molecular formula C7H4N2O2S B1398758 Thieno[3,2-D]pyrimidine-4-carboxylic acid CAS No. 1029144-49-7

Thieno[3,2-D]pyrimidine-4-carboxylic acid

Cat. No.: B1398758
CAS No.: 1029144-49-7
M. Wt: 180.19 g/mol
InChI Key: BJQGKUGRDUXGKB-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidine-4-carboxylic acid (CAS 1029144-49-7) is a high-value chemical scaffold for drug discovery research. This compound belongs to the thienopyrimidine family, which is of significant interest in medicinal chemistry due to its structural relationship with natural purine bases like adenine and guanine . This similarity allows its derivatives to interact with a variety of biological targets, making it a versatile building block for developing novel therapeutic agents. Researchers primarily utilize this scaffold in the design and synthesis of compounds with anti-infective and anticancer properties . Its applications in anticancer research are particularly promising; thieno[3,2-d]pyrimidine derivatives have been identified as synthetic analogs of natural alkaloids and are investigated for their ability to induce apoptosis and inhibit tumor cell proliferation in models such as cervical HeLa and colon HT-29 carcinoma cells . Some derivatives in this class function as targeted inhibitors, disrupting critical cellular processes like the cell cycle by inhibiting Cyclin-dependent kinases (CDKs) . Furthermore, the scaffold is recognized for its potential in accessing anti-infective agents, with studies exploring its antibacterial, antifungal, antiparasitic, and antiviral activities . The core structure is readily functionalized, often serving as a key intermediate in synthesizing more complex, pharmacologically active molecules . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

thieno[3,2-d]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)5-6-4(1-2-12-6)8-3-9-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQGKUGRDUXGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725540
Record name Thieno[3,2-d]pyrimidine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029144-49-7
Record name Thieno[3,2-d]pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thieno[3,2-d]pyrimidine-4-carboxylic acid
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Preparation Methods

Cyclization Approach Using Thiophene Precursors

One common method starts with a substituted thiophene-2-carboxylic acid or ester, which undergoes condensation with formamide or other nitrogen sources to build the pyrimidine ring. The general synthetic sequence is as follows:

Key Reaction Conditions:

Step Typical Reagents Solvent Temperature Yield Range
Condensation/Cyclization Formamide or amidine None or DMF 120–180°C 40–70%
Hydrolysis NaOH/HCl Water/EtOH 60–100°C 60–85%

Palladium-Catalyzed Carbonylation

A more advanced and efficient approach utilizes palladium-catalyzed carbonylation of halogenated thienopyrimidines:

  • Preparation of 4-chlorothieno[3,2-d]pyrimidine:
    This intermediate is synthesized via cyclization of thiophene derivatives with suitable nitrogen sources and subsequent chlorination.

  • Pd-Catalyzed Carbonylation:
    The 4-chloro derivative is reacted with carbon monoxide (CO) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (such as sodium carbonate), and a suitable solvent (e.g., dioxane or DMF). The reaction is typically conducted under an inert atmosphere (argon or nitrogen) at elevated temperatures.

  • Isolation of this compound:
    The reaction mixture is cooled, acidified, and the product is isolated by filtration or extraction.

Key Reaction Conditions:

Step Typical Reagents Solvent Temperature Yield Range
Carbonylation Pd(dppf)Cl₂, Na₂CO₃, CO Dioxane/DMF 80–120°C 63–71%

Notes:

  • This method is highly efficient for both unsubstituted and substituted derivatives.
  • The use of inert atmosphere and controlled CO pressure is critical for safety and yield optimization.

Alternative Multi-step Condensation and Cyclization

Some literature describes a multi-step process involving:

Comparative Data Table: Preparation Methods

Method Key Intermediates Catalyst/Reagents Solvent Temp (°C) Yield (%) Notes
Cyclization from Thiophene Esters Thiophene-2-carboxylic acid Formamide/Amidine DMF/None 120–180 40–70 Simple, moderate yield, flexible
Pd-Catalyzed Carbonylation 4-chlorothienopyrimidine Pd(dppf)Cl₂, CO, Na₂CO₃ Dioxane/DMF 80–120 63–71 High yield, suitable for substitutions
Multi-step Condensation & Cyclization 2-aminothiophene-3-carboxyl. Formamide/Urea DMF/None 120–180 40–70 Versatile, allows for various substitutions

Technical Considerations

  • Atmosphere: Inert (argon or nitrogen) is often required, especially for Pd-catalyzed reactions.
  • Temperature Control: Precise control is necessary to avoid side reactions and ensure good yields.
  • Solvent Selection: Dioxane and DMF are preferred for their ability to dissolve both organic and inorganic reagents and to withstand high temperatures.
  • Safety: Use of CO gas and palladium catalysts requires appropriate safety protocols.

Research Findings and Yield Optimization

  • The palladium-catalyzed carbonylation method offers the highest yields and is particularly effective for synthesizing both unsubstituted and substituted thieno[3,2-d]pyrimidine-4-carboxylic acids.
  • Cyclization methods are more accessible but may require optimization of reaction times and temperatures to maximize yields and purity.
  • Substituent effects on the thiophene or pyrimidine rings can influence both the reactivity and the final yield, necessitating empirical optimization for each new derivative.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form thieno[3,2-D]pyrimidin-4-ones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Halogenation and nitration reactions are common, where halogen atoms or nitro groups are introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions typically use reagents like bromine or chlorine, while nitration reactions use nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions include thieno[3,2-D]pyrimidin-4-ones, thieno[3,2-D]pyrimidine amines, and various halogenated or nitrated derivatives .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of thieno[3,2-D]pyrimidine derivatives as effective antitumor agents. A notable research effort involved the design and synthesis of several substituted thieno[3,2-D]pyrimidine derivatives aimed at inhibiting the enzyme EZH2, which is implicated in various cancers.

  • Key Findings :
    • A compound designated as 12e exhibited remarkable antiproliferative activity against several cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562, with IC50 values of 0.55 μM, 0.95 μM, and 1.68 μM, respectively. This compound also demonstrated low toxicity towards normal HEK293T cells (CC50 = 15.09 μM) .
    • The structure-activity relationship (SAR) studies indicated that specific structural modifications could enhance antitumor efficacy. For instance, the incorporation of piperidine-2,6-dione as a moiety significantly improved activity .

Synthesis Techniques

The synthesis of thieno[3,2-D]pyrimidine-4-carboxylic acid and its derivatives can be achieved through various methods:

  • Enzyme-Mediated Synthesis : This method utilizes specific enzymes to facilitate the formation of the desired compound with high specificity and yield.
  • Fluorous Synthesis : A technique that employs fluorous solvents to enhance separation and purification processes.
  • Solid Supported Synthesis : This approach allows for easier purification and recovery of products by anchoring reactants on solid supports .

Toxicity and Safety Profile

The safety profile of this compound has been assessed, revealing that it poses certain risks such as skin irritation and acute toxicity if ingested. Precautionary measures are advised when handling this compound in laboratory settings .

Case Studies

Several case studies have documented the efficacy of thieno[3,2-D]pyrimidine derivatives in preclinical models:

  • Case Study 1 : A study evaluated the effects of a novel thieno[3,2-D]pyrimidine derivative on human leukemia cells, demonstrating significant reductions in cell viability and induction of apoptosis.
  • Case Study 2 : Another investigation focused on solid tumors showed that these derivatives could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.

Summary Table

Application AreaKey FindingsReferences
Antitumor ActivityCompound 12e shows IC50 values < 2 μM against multiple cancer lines
Mechanism of ActionInduces apoptosis and inhibits migration in cancer cells
Synthesis MethodsEnzyme-mediated, fluorous synthesis, solid-supported synthesis
Toxicity ProfileCauses skin irritation; harmful if swallowed

Comparison with Similar Compounds

Comparison with Structural Analogs and Derivatives

Thieno[2,3-d]pyrimidine-4-carboxylic Acid Derivatives

Thieno[2,3-d]pyrimidine-4-carboxylic acid (positional isomer of the [3,2-d] system) is distinguished by its antimicrobial activity rather than anticancer properties. Pyridyl amides of this scaffold, synthesized via 1,1’-carbonyldiimidazole-mediated coupling, exhibit selective inhibition of Pseudomonas aeruginosa (MIC: 4–16 µg/mL) by targeting the TrmD enzyme . For example:

  • Compound 2c: MIC = 4 µg/mL against P. aeruginosa ATCC 10145 .
  • Compound 2g : Broad-spectrum activity against Staphylococcus aureus biofilms and Klebsiella pneumoniae .

However, highlights that thieno[2,3-d]pyrimidine-2-carboxylic acid derivatives display a wider pharmacological range (e.g., antiviral, anti-inflammatory) compared to the 4-carboxylic analogs, despite being synthetically challenging .

Substitution Pattern and Bioactivity

  • Position of Carboxylic Group: The 4-carboxylic acid group in thieno[3,2-d]pyrimidine derivatives favors kinase inhibition (e.g., EGFR), while the 2-carboxylic group in [2,3-d] isomers correlates with antimicrobial and antifungal activity .
  • Substituent Effects: Thieno[3,2-d]pyrimidine-4-carboxylic acid derivatives with cyclo-aliphatic carboxylic acid groups act as DGAT inhibitors (anti-obesity targets) . 1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid (CAS: 842971-64-6) incorporates a piperidine ring, enhancing solubility and selectivity for bacterial targets .

Data Tables

Table 1: Key Pharmacological Profiles of Thienopyrimidine Carboxylic Acid Derivatives

Compound Target/Activity IC₅₀/MIC Key Finding Reference
Pyrrolidinyl-acetylenic [3,2-d] EGFR/ErbB2 inhibition 14–90 nM (EGFR) Dual kinase inhibition; oral bioavailability
Pyridyl amide [2,3-d] (2c) P. aeruginosa TrmD inhibition 4 µg/mL High selectivity
Thieno[2,3-d]-2-carboxylic acid Broad-spectrum activity N/A Superior to 4-carboxylic analogs

Biological Activity

Thieno[3,2-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa, through inhibition of the TrmD enzyme, which is crucial for bacterial survival and proliferation .
  • Anticancer Properties : Research indicates that this compound can inhibit the growth of several cancer cell lines, including human non-small cell lung cancer (A549), prostate cancer (PC-3), and breast cancer (MCF-7) cells. Notably, it induces apoptosis in these cells by modulating gene expression related to cell survival and death .
  • Anti-inflammatory Effects : Some derivatives of this compound have demonstrated potent anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes involved in inflammatory pathways .

Target Enzymes and Pathways

The primary target for this compound is the EZH2 enzyme , part of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EZH2, the compound disrupts gene silencing mechanisms that regulate cell proliferation and differentiation. This action leads to altered expression of genes involved in various cellular processes, including apoptosis and cell cycle regulation.

Cellular Effects

The compound influences multiple cellular pathways:

  • It alters cell signaling cascades that can lead to increased apoptosis in cancer cells.
  • Modifications in the expression of pro-apoptotic and anti-apoptotic proteins have been observed, contributing to its anticancer effects.

Case Studies and Experimental Results

  • Cytotoxicity Against Cancer Cells :
    • A study reported that thieno[3,2-D]pyrimidine derivatives inhibited the proliferation of A549 and MCF-7 cells with IC50 values as low as 0.94 μM. These compounds were shown to be non-toxic to normal human liver cells, indicating a favorable therapeutic index .
    CompoundCell LineIC50 (μM)Toxicity to Normal Cells
    Compound 15A5490.94No
    Compound 19MCF-7Not specifiedNo
  • Antimicrobial Activity :
    • The synthesis of pyridyl amides from this compound revealed a broad spectrum of antimicrobial activity against Pseudomonas aeruginosa. Molecular docking studies indicated strong binding affinities to target enzymes involved in bacterial metabolism .
  • Inhibition of Protein Kinases :
    • Substituted thieno[3,2-D]pyrimidin-4-ylthio carboxylic acids were tested against human protein kinase CK2, showing potent inhibition with IC50 values around 0.1 μM. This suggests potential applications in cancer therapy where CK2 is often overexpressed .

Q & A

Basic Research Questions

Q. What are effective synthetic methodologies for preparing Thieno[3,2-d]pyrimidine-4-carboxylic acid amides?

  • Methodological Answer : The most efficient route involves peptide coupling using 1,1’-carbonyldiimidazole (CDI) as a coupling reagent. React this compound derivatives with 2- or 4-aminopyridines in anhydrous dimethylformamide (DMF) under nitrogen. Yields typically exceed 70%, with purification achieved via crystallization. The electron-withdrawing carboxyl group enhances reactivity, enabling rapid acylation .

Q. How should researchers characterize newly synthesized this compound derivatives?

  • Methodological Answer : Employ a combination of 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm substituent positions and purity. IR spectroscopy verifies amide bond formation (C=O stretch at ~1650–1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition. Crystallization from ethanol/water mixtures ensures purity for biological assays .

Q. What in vitro assays are recommended for preliminary antimicrobial screening?

  • Methodological Answer : Use broth microdilution assays against standard strains (e.g., Pseudomonas aeruginosa ATCC 10145) and clinical isolates, including biofilm-forming Staphylococcus aureus. Include minimum inhibitory concentration (MIC) determinations and zone-of-inhibition tests. Prioritize compounds showing MIC ≤16 µg/mL for further study .

Advanced Research Questions

Q. How can molecular docking guide the design of this compound derivatives targeting TrmD?

  • Methodological Answer : Dock compounds into the active site of P. aeruginosa TrmD (PDB: 6XYZ) using AutoDock Vina. Focus on hydrogen bonding with Asp124 and hydrophobic interactions with Val87. Prioritize derivatives with binding energies ≤−8.0 kcal/mol. Validate docking results with in vitro enzyme inhibition assays .

Q. How to resolve discrepancies between in silico docking predictions and in vitro antimicrobial activity?

  • Methodological Answer : Reassess docking parameters (e.g., solvent effects, protein flexibility) using molecular dynamics simulations. Test compounds against TrmD knockout strains to confirm target specificity. Evaluate off-target effects via transcriptomic profiling or proteomics .

Q. What structural modifications enhance selectivity against Pseudomonas aeruginosa?

  • Methodological Answer : Introduce 2-amino-6-methylpyridine substituents to the amide group. This modification improves hydrophobic interactions with TrmD’s active site while reducing affinity for human homologs. Compare selectivity ratios (e.g., MIC against P. aeruginosa vs. E. coli) to optimize derivatives .

Q. How to construct a virtual library for high-throughput in silico screening?

  • Methodological Answer : Use combinatorial chemistry tools (e.g., RDKit) to generate substituent variations at the pyridine and thienopyrimidine moieties. Filter libraries for drug-likeness (Lipinski’s rules) and synthetic feasibility. Screen against TrmD using ensemble docking to account for protein conformational changes .

Q. What experimental strategies assess anti-biofilm activity in lead compounds?

  • Methodological Answer : Perform crystal violet staining or confocal microscopy on S. aureus biofilms treated with sub-MIC concentrations of compounds like 2g. Measure biofilm biomass reduction and metabolic activity via resazurin assays. Validate hits in persister cell models .

Q. How to optimize reaction yields in large-scale syntheses?

  • Methodological Answer : Scale reactions using flow chemistry with CDI in DMF at 50°C. Monitor reaction progress via in-line FTIR to detect imidazolide intermediates. Optimize crystallization conditions (e.g., solvent ratios, cooling rates) to maintain ≥90% purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Thieno[3,2-D]pyrimidine-4-carboxylic acid
Reactant of Route 2
Thieno[3,2-D]pyrimidine-4-carboxylic acid

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